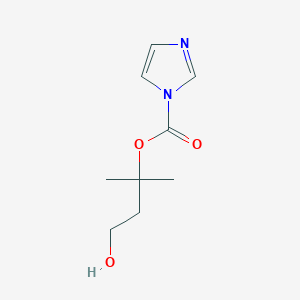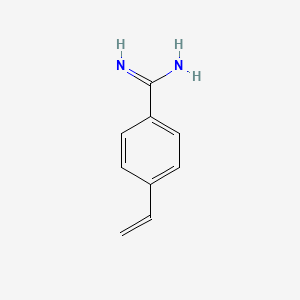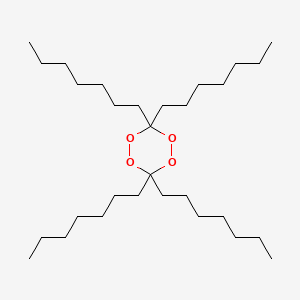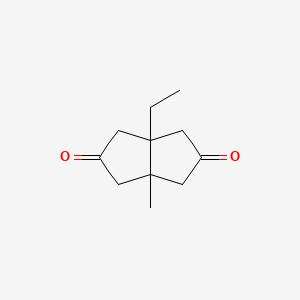
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions often involve the use of halides and other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
These compounds share the imidazole core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
190074-72-7 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methylbutan-2-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3-6-12)14-8(13)11-5-4-10-7-11/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
XIOKIKAGJQLMMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCO)OC(=O)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)
![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)

![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)

![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)

